1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE
CAS No.: 14679-57-3
Cat. No.: VC20963016
Molecular Formula: C41H32O11
Molecular Weight: 700.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14679-57-3 |
|---|---|
| Molecular Formula | C41H32O11 |
| Molecular Weight | 700.7 g/mol |
| IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate |
| Standard InChI | InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35-,41+/m1/s1 |
| Standard InChI Key | JJNMLNFZFGSWQR-WJZQQGDTSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
| SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Introduction
Chemical Identity and Classification
Basic Information
1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE is a benzoyl-protected glucose derivative widely used in carbohydrate chemistry. It is characterized by a CAS registry number of 14679-57-3 and possesses distinctive chemical properties due to its unique structural arrangement . The compound represents a protected form of beta-D-glucopyranose, with all hydroxyl groups modified by benzoyl protecting groups.
Nomenclature and Synonyms
The compound is known by several synonyms in chemical databases and literature. The following table presents the various names associated with this molecule:
Structural Characteristics
Molecular Formula and Weight
1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE has a defined molecular composition with precise structural parameters:
Structural Configuration
The compound possesses a complex three-dimensional structure with multiple stereogenic centers. It maintains the beta-D-glucopyranose core with five benzoyl groups attached to the hydroxyl positions. The structure contains 5 defined atom stereocenters, contributing to its specific spatial arrangement and reactivity profile . The beta configuration at the anomeric carbon is particularly significant for its chemical behavior and interactions.
Physical and Chemical Properties
The physicochemical profile of 1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE reveals important characteristics that influence its behavior in various environments:
Synthetic Relevance and Applications
Role in Carbohydrate Chemistry
1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE serves as a valuable intermediate in carbohydrate chemistry, particularly for the protection of hydroxyl groups during complex synthetic sequences. The benzoyl protecting groups can be selectively removed under specific conditions, allowing for controlled manipulation of the glucose scaffold . This selective deprotection capability makes it an essential tool in the synthesis of complex oligosaccharides and glycoconjugates.
Synthetic Utility
The compound functions as a valuable building block in organic synthesis due to several advantageous characteristics:
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The benzoyl groups provide effective protection against unwanted side reactions during multi-step synthesis
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The beta configuration at the anomeric position enables stereoselective glycosylation reactions
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The differential reactivity of the benzoyl groups allows for regioselective transformations
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The crystalline nature of the compound facilitates purification and handling in laboratory settings
These features make 1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE an important precursor in the synthesis of complex carbohydrate derivatives with potential applications in medicinal chemistry and materials science .
Biological Significance
Natural Occurrence
According to the available data, 1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE has been reported to occur naturally in specific plant species, namely Geum japonicum and Geum macrophyllum . This natural presence suggests potential biological roles that warrant further investigation. Plants in the Geum genus have historical uses in traditional medicine across different cultures, which adds another dimension of interest to compounds isolated from these species.
Packaging and Quantity Options
The compound is available in different packaging sizes to accommodate various research needs:
Analytical Characterization
Identification Methods
Several analytical techniques can be employed for the identification and characterization of 1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Mass Spectrometry (MS) for molecular weight verification (expected exact mass: 700.19446183 Da)
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Infrared (IR) spectroscopy for functional group identification
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High-Performance Liquid Chromatography (HPLC) for purity assessment
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X-ray crystallography for definitive three-dimensional structural determination
These analytical methods are essential for confirming the identity and purity of the compound in research and quality control contexts.
Chemical Identifiers
Modern chemical databases use specific identifiers to unambiguously reference this compound:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35-,41+/m1/s1 |
| InChIKey | JJNMLNFZFGSWQR-WJZQQGDTSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)OC[C@@H]2C@HOC(=O)C6=CC=CC=C6 |
| These identifiers enable precise digital referencing of the compound across different chemical databases and information systems . |
Future Research Directions
Technological Applications
The unique structural features of 1,2,3,4,6-PENTA-O-BENZOYL-beta-D-GLUCOPYRANOSE suggest potential applications in emerging technologies:
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As a component in carbohydrate-based biomaterials
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In the development of novel drug delivery systems
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As a model compound for studying carbohydrate-protein interactions
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In the design of specialized chromatographic stationary phases
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As a building block for functional materials with specific recognition properties These technological applications represent promising avenues for future exploration and development.
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